1-Pentyn-3-ol

Description

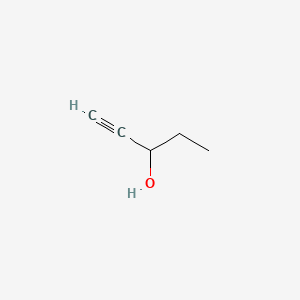

Structure

3D Structure

Properties

IUPAC Name |

pent-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKEFWQPNVWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871060 | |

| Record name | 1-Pentyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4187-86-4 | |

| Record name | 1-Pentyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4187-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4187-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-pentyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pentyn-3-ol: Chemical Structure, Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Pentyn-3-ol, a secondary acetylenic alcohol with applications as a pharmaceutical intermediate. This document details its chemical structure, physicochemical properties, and provides a detailed experimental protocol for its synthesis via a Grignard reaction. Furthermore, it offers a thorough guide to its characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables, and a detailed workflow for its synthesis and purification is presented visually using a Graphviz diagram.

Chemical Structure and Identification

This compound is a five-carbon alcohol containing a terminal alkyne functional group. The hydroxyl group is located on the third carbon atom, making it a secondary alcohol.

| Identifier | Value |

| IUPAC Name | pent-1-yn-3-ol[1] |

| Synonyms | Ethylethynylcarbinol, Pent-1-yn-3-ol[2] |

| CAS Number | 4187-86-4[2] |

| Molecular Formula | C₅H₈O[2] |

| Molecular Weight | 84.12 g/mol [1] |

| SMILES | CCC(C#C)O[1] |

| InChI | InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a clear, colorless to yellow liquid at room temperature and is slightly soluble in water.

| Property | Value | Reference |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 123 °C | [4] |

| Melting Point | -24.1 °C (estimate) | |

| Density | 0.975 g/mL at 25 °C | |

| Refractive Index | 1.4320-1.4360 @ 20 °C | [3] |

| Solubility | Slightly soluble in water | [4] |

| Flash Point | 29 °C | |

| Vapor Density | 1 (vs air) | |

| Assay (GC) | >97.5% | [3] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from propionaldehyde (B47417) and acetylene (B1199291), utilizing a Grignard reagent. The reaction involves the formation of an ethynylmagnesium bromide Grignard reagent, followed by its nucleophilic addition to the carbonyl carbon of propionaldehyde.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Propionaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Preparation of the Grignard Reagent (Ethynylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings (1.2 equivalents). The entire apparatus should be under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

-

Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous ether/THF from the dropping funnel. The reaction may need gentle warming to initiate. Once started, the addition should be controlled to maintain a gentle reflux.

-

After the magnesium has been consumed, bubble purified acetylene gas through the solution. The formation of the ethynylmagnesium bromide may result in the formation of a precipitate.

-

-

Reaction with Propionaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of freshly distilled propionaldehyde (1.0 equivalent) in anhydrous ether/THF from the dropping funnel. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two to three times with diethyl ether.

-

Combine all organic extracts and wash with a dilute solution of hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the bulk of the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 123 °C (at atmospheric pressure).

-

Spectroscopic Characterization

Sample Preparation: A solution of 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) is prepared in a 5 mm NMR tube.

¹H NMR (Proton NMR) Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.95 | Triplet | 3H | -CH₃ (C5) |

| ~1.55 | Quartet of doublets | 2H | -CH₂- (C4) |

| ~2.45 | Doublet | 1H | ≡C-H (C1) |

| ~3.50 | Broad Singlet | 1H | -OH |

| ~4.30 | Triplet | 1H | -CH(OH)- (C3) |

¹³C NMR (Carbon-13 NMR) Spectroscopy:

| Chemical Shift (δ, ppm) | Assignment |

| ~10 | -CH₃ (C5) |

| ~30 | -CH₂- (C4) |

| ~62 | -CH(OH)- (C3) |

| ~72 | ≡C-H (C1) |

| ~85 | -C≡ (C2) |

Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Interpretation of Key Peaks:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (alcohol) |

| ~3300 | Sharp, Medium | ≡C-H stretch (terminal alkyne) |

| ~2970-2880 | Medium-Strong | C-H stretch (alkane) |

| ~2120 | Weak-Medium | C≡C stretch (alkyne) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

Ionization Method: Electron Ionization (EI) at 70 eV.

Interpretation of Fragmentation Pattern:

| m/z | Proposed Fragment |

| 84 | [M]⁺ (Molecular Ion) |

| 83 | [M-H]⁺ |

| 55 | [M - C₂H₅]⁺ or [C₄H₇]⁺ |

| 57 | [M - C₂H₃O]⁺ or [C₄H₉]⁺ |

| 39 | [C₃H₃]⁺ (Propargyl cation) |

| 29 | [C₂H₅]⁺ (Ethyl cation) |

Visualized Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The detailed protocols for its synthesis and characterization, along with the tabulated physicochemical properties, serve as a valuable resource for its application in pharmaceutical development and organic synthesis. The provided workflow diagram offers a clear and concise overview of the manufacturing process.

References

Characterization of 1-Pentyn-3-ol (CAS Number: 4187-86-4): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentyn-3-ol, with the CAS registry number 4187-86-4, is an organic compound featuring both an alkyne and a secondary alcohol functional group.[1] This bifunctionality makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure allows for a variety of chemical transformations, including oxidation, substitution, and derivatization of the alkyne group, providing a versatile platform for the synthesis of more complex molecules.[1] The presence of the alkyne functional group is of particular interest in drug development as it can introduce conformational rigidity to a molecule, which can be crucial for binding to biological targets, and may also increase the metabolic stability of a drug. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic characterization, and analytical protocols for this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol [2] |

| Appearance | Colorless to clear yellow liquid[1] |

| Odor | Distinctive[1] |

| Density | 0.975 g/mL at 25 °C |

| Boiling Point | 124 °C |

| Melting Point | -24.1 °C (estimate) |

| Flash Point | 29 °C (85 °F) |

| Water Solubility | Slightly soluble |

| Refractive Index (n20/D) | 1.434 |

| pKa | 13.28 ± 0.20 (Predicted) |

Spectroscopic Data for Structural Elucidation

The structural characterization of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Signals expected in the regions of 1.7-3.1 ppm for the alkynyl proton, and around 3.5-4.5 ppm for the proton on the carbon bearing the hydroxyl group. The ethyl group protons will appear as a triplet and a quartet. |

| ¹³C NMR | sp-hybridized carbons of the alkyne are expected to resonate around 65-85 ppm for the terminal alkyne carbon (≡C-H) and 70-100 ppm for the internal alkyne carbon (≡C-R). The carbon attached to the hydroxyl group will appear in the range of 50-80 ppm. |

| Infrared (IR) Spectroscopy | A strong, broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol. A sharp, medium intensity peak around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne, and a weaker absorption around 2100-2260 cm⁻¹ for the C≡C triple bond stretch. A strong C-O stretch is also expected around 1000-1200 cm⁻¹.[3][4] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 84. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For this compound, a prominent fragment would be expected from the loss of an ethyl group, resulting in a peak at m/z 55.[5][6] |

Experimental Protocols for Characterization

The following are detailed methodologies for the key experiments used to characterize this compound.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a standard technique to determine the purity of volatile compounds like this compound.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar compounds (e.g., a wax-type column like CP-Wax 58 CB).[7]

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) at a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC injection port.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp up to 180 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Data Analysis: The purity is determined by the area percentage of the peak corresponding to this compound in the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Analysis: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS. Integration of the ¹H NMR signals will confirm the proton count for each group, and coupling patterns will reveal the connectivity of the protons. The chemical shifts in the ¹³C NMR spectrum will confirm the presence of the different carbon environments (alkyne, alcohol-bearing carbon, and ethyl group carbons).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.

-

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.[8]

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands for the O-H, ≡C-H, C≡C, and C-O functional groups as detailed in the spectroscopic data table.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its identification.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for small molecules.[6]

-

Sample Introduction: If using GC-MS, the sample is introduced via the GC as described in the GC protocol. For direct infusion, a dilute solution of the sample in a volatile solvent can be introduced into the ion source.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-200.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments, such as the loss of water or an ethyl group, which supports the proposed structure.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Caption: A typical experimental workflow for the characterization of this compound.

Role in Drug Discovery

While this compound itself is not known to have direct biological activity, its structural motifs are of significant interest in medicinal chemistry. The alkyne group can serve as a key building block for creating more complex molecules with potential therapeutic applications.

Caption: The role of this compound as a building block in a drug discovery pipeline.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. Store in a cool, dry place away from ignition sources and oxidizing agents.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceuticals. This guide provides a comprehensive overview of its key characteristics and the analytical methods for its identification and purity assessment. The detailed protocols and spectroscopic data serve as a valuable resource for researchers and scientists working with this compound. The unique structural features of this compound, especially the terminal alkyne, offer numerous possibilities for the construction of novel molecular architectures with potential biological activity.

References

- 1. CAS 4187-86-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H8O | CID 92981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound(4187-86-4) MS [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jfda-online.com [jfda-online.com]

- 8. jasco-global.com [jasco-global.com]

An In-depth Technical Guide to the Physical Properties of Ethylethynylcarbinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethylethynylcarbinol, also known as 1-Pentyn-3-ol. The information herein is curated for professionals in research and development, offering precise data, detailed experimental protocols for its verification, and a logical workflow for its characterization.

Ethylethynylcarbinol (CAS: 4187-86-4) is an organic compound classified as an alkyne alcohol. Its molecular structure, featuring a hydroxyl group on the third carbon of a five-carbon chain with a terminal triple bond, imparts specific physical and chemical characteristics relevant to its application in organic synthesis, particularly as a pharmaceutical intermediate.[1][2][3]

Core Physical Properties

The fundamental physical constants of Ethylethynylcarbinol are critical for its handling, purification, and application in synthetic chemistry. These properties dictate the conditions required for storage, reactions, and downstream processing.

Data Summary

The quantitative physical properties of Ethylethynylcarbinol are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Formula | C₅H₈O | |

| Molecular Weight | 84.12 g/mol | |

| Boiling Point | 124-127 °C | at 760 mmHg |

| Melting Point | -24.1 °C | (estimate)[4][5] |

| Density | 0.975 g/mL | at 25 °C[5][6] |

| Refractive Index (n_D) | 1.434 | at 20 °C[4][5][6] |

| Water Solubility | Slightly soluble | [1][3][4][5] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physical properties of Ethylethynylcarbinol. These protocols are designed to be conducted in a controlled laboratory setting.

Determination of Boiling Point (Micro-Scale Method)

The boiling point is a crucial indicator of a liquid's purity.[7] The micro-reflux method is suitable when only a small volume of the sample is available.[3][8]

Apparatus:

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 200 °C)

-

Heating apparatus (e.g., aluminum block on a hot plate or Thiele tube with heating oil)

-

Clamps and stand

Procedure:

-

Add approximately 0.5 mL of Ethylethynylcarbinol to the small test tube.

-

Place the capillary tube into the test tube with its open end down.

-

Secure the test tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

Immerse the assembly into the heating apparatus. The heat should be applied to the side arm of the Thiele tube or the aluminum block.[8]

-

Heat the apparatus gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the liquid has reached its boiling point.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[8] Record this temperature.

-

For accuracy, repeat the determination twice and average the results.

Determination of Density

Density is determined by measuring the mass of a known volume of the liquid.[9]

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder (10 mL) and an electronic balance

-

Water bath set to 25 °C

-

Electronic balance (accurate to ±0.001 g)

Procedure (Using a Graduated Cylinder):

-

Place a clean, dry 10 mL graduated cylinder on the electronic balance and tare the mass to zero.

-

Carefully add Ethylethynylcarbinol to the graduated cylinder until a precise volume is reached (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.[10]

-

Place the filled cylinder back on the balance and record the mass of the liquid.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .

-

To ensure accuracy, perform the measurement at a controlled temperature (25 °C) by allowing the sample to equilibrate in a water bath. Repeat the measurement and average the results.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a sensitive measure of purity for liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (20 °C)

-

Dropper or pipette

-

Ethanol (B145695) and lens paper

Procedure:

-

Turn on the refractometer and the attached water bath, ensuring the temperature is stable at 20 °C.

-

Clean the prism surfaces of the refractometer using a soft lens paper moistened with ethanol and allow it to dry completely.

-

Using a clean dropper, place 2-3 drops of Ethylethynylcarbinol onto the lower prism surface.

-

Close the prisms firmly.

-

Look through the eyepiece and turn the adjustment knob until the light and dark fields are brought into view.

-

Sharpen the dividing line between the fields by adjusting the chromaticity screw.

-

Center the sharp dividing line exactly on the crosshairs of the eyepiece.

-

Press the "Read" button or look at the scale to obtain the refractive index value.

-

Clean the prisms thoroughly after the measurement.

Characterization Workflow

The logical flow for the complete physical characterization of a synthesized or procured sample of Ethylethynylcarbinol is crucial for ensuring its identity and purity before its use in further applications.

Caption: Workflow for the purification and physical characterization of Ethylethynylcarbinol.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. CAS 4187-86-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 4187-86-4 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound [stenutz.eu]

- 7. 1-Penten-3-ol CAS#: 616-25-1 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound, 3-methyl- (CAS 77-75-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 3-Methyl-1-pentyn-3-ol | 77-75-8 [chemicalbook.com]

Spectroscopic Profile of 1-Pentyn-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Pentyn-3-ol, a key building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.3 | Triplet (t) | ~6.5 | CH(OH) |

| ~2.4 | Doublet (d) | ~2.0 | C≡CH |

| ~1.7 | Quintet (quin) | ~7.0 | CH₂ |

| ~1.0 | Triplet (t) | ~7.5 | CH₃ |

| (variable) | Broad Singlet (br s) | - | OH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~85.0 | C ≡CH |

| ~72.0 | C≡C H |

| ~61.5 | C H(OH) |

| ~30.0 | C H₂ |

| ~10.0 | C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3350 | Strong, Broad | O-H | Stretching |

| ~3300 | Strong, Sharp | ≡C-H | Stretching |

| ~2970, ~2880 | Medium-Strong | C-H (sp³) | Stretching |

| ~2120 | Weak-Medium | C≡C | Stretching |

| ~1050 | Strong | C-O | Stretching |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 84 | ~5 | [M]⁺ (Molecular Ion) |

| 83 | ~40 | [M-H]⁺ |

| 55 | 100 | [M-C₂H₅]⁺ or [C₄H₇]⁺ |

| 53 | ~30 | [C₄H₅]⁺ |

| 43 | ~20 | [C₃H₇]⁺ |

| 39 | ~35 | [C₃H₃]⁺ |

| 29 | ~45 | [C₂H₅]⁺ |

| 27 | ~50 | [C₂H₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for a volatile liquid alcohol like this compound and may be adapted based on the specific instrumentation available.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1] b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[2] c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[1] e. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure the correct depth. b. Insert the sample into the NMR spectrometer. c. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. d. Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks. e. For ¹H NMR, set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay. f. For ¹³C NMR, a higher number of scans (e.g., 64 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[3] g. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. e. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Neat Liquid)

1. Sample Preparation: a. Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of dry acetone (B3395972) and wipe with a lint-free cloth.[4] b. Place one to two drops of neat this compound onto the center of one salt plate.[5] c. Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.[6][7]

2. Instrument Setup and Data Acquisition: a. Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer. b. Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor. c. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8]

3. Data Processing and Analysis: a. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum. b. Identify the characteristic absorption bands and their corresponding wavenumbers. c. Correlate the observed absorption bands with the functional groups present in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

1. Sample Preparation: a. Prepare a dilute solution of this compound (e.g., ~10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[9] b. Transfer the solution to a 2 mL autosampler vial and cap it.

2. Instrument Setup and Data Acquisition: a. Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound. b. Set the injector temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g., 280°C). c. The mass spectrometer is typically operated in electron ionization (EI) mode with an electron energy of 70 eV.[10] d. Set the mass range to be scanned (e.g., m/z 20-200). e. Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

3. Data Processing and Analysis: a. The software will generate a total ion chromatogram (TIC), which shows the intensity of ions as a function of retention time. b. Identify the peak corresponding to this compound in the TIC. c. Extract the mass spectrum for that peak. d. Identify the molecular ion peak (if present) and the major fragment ion peaks. e. Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Key IR functional groups of this compound.

Caption: Major EI-MS fragmentation pathways.

References

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. scribd.com [scribd.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to 1-Pentyn-3-ol (C₅H₈O) for Researchers and Drug Development Professionals

Introduction: 1-Pentyn-3-ol is a secondary alcohol and a terminal alkyne, making it a versatile bifunctional molecule in organic synthesis. Its chemical formula is C₅H₈O, and it has a molecular weight of approximately 84.12 g/mol .[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications as a building block in medicinal chemistry and drug development.

Physicochemical and Safety Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol [1][2] |

| Density | 0.975 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.434 |

| Boiling Point | 124-125 °C |

| Flash Point | 29 °C (84.2 °F) - closed cup |

| Solubility | Slightly soluble in water |

Safety Information: this compound is a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled.[2] Appropriate personal protective equipment, including eye protection, gloves, and a respirator, should be used when handling this compound.

Synthesis and Purification: Experimental Protocols

The most common and effective method for the synthesis of this compound is the Grignard reaction between propanal and ethynylmagnesium bromide.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Propanal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Preparation of Ethynylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous THF.

-

Bubble purified acetylene gas through the solution of ethylmagnesium bromide in anhydrous THF to form ethynylmagnesium bromide. The reaction is typically initiated at a low temperature and then allowed to proceed at room temperature.[1]

-

-

Reaction with Propanal:

-

Cool the freshly prepared ethynylmagnesium bromide solution in an ice-water bath.

-

Add a solution of freshly distilled propanal in anhydrous THF dropwise to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

-

Work-up and Extraction:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Experimental Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocol: Purification by Distillation

Apparatus:

-

Round-bottom flask

-

Simple distillation head with a condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips or magnetic stir bar

Procedure:

-

Transfer the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its capacity.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the simple distillation apparatus. Ensure all joints are properly sealed.

-

Begin heating the flask gently with a heating mantle.

-

Collect the fraction that distills at the boiling point of this compound (approximately 124-125 °C at atmospheric pressure).[3][4][5] The temperature should remain constant during the collection of the pure compound.

-

Continue distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness.

Analysis and Characterization

Experimental Protocol: Gas Chromatography (GC) Analysis

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for polar analytes, such as a DB-5MS (5% phenyl, 95% methyl polysiloxane) or a similar phase.[6]

Conditions:

-

Injector Temperature: 240 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or 500 MHz).

Sample Preparation:

-

Dissolve a small amount of purified this compound in deuterated chloroform (B151607) (CDCl₃).

Parameters:

-

¹H NMR (in CDCl₃): The spectrum will show characteristic peaks for the ethynyl (B1212043) proton, the proton on the carbon bearing the hydroxyl group, the methylene (B1212753) protons, and the methyl protons.

-

¹³C NMR (in CDCl₃): The spectrum will show distinct signals for the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the two aliphatic carbons.[10][11][12][13][14]

Applications in Drug Development

This compound and its derivatives are valuable building blocks in medicinal chemistry due to the presence of two reactive functional groups: the terminal alkyne and the secondary alcohol. These can be modified independently to generate a diverse range of molecular scaffolds for drug discovery.

Role as a Versatile Chemical Scaffold

The terminal alkyne allows for a variety of transformations, including:

-

Sonogashira coupling: To form carbon-carbon bonds with aryl or vinyl halides.

-

Click chemistry (Copper-catalyzed azide-alkyne cycloaddition): To form triazole rings, which are important pharmacophores.

-

Alkynylation reactions: To introduce the alkyne moiety into other molecules.

The secondary alcohol can be:

-

Oxidized: To form a ketone.

-

Esterified or etherified: To introduce various functional groups.

-

Converted to a leaving group: For nucleophilic substitution reactions.

This dual reactivity makes this compound a useful starting material for the synthesis of complex molecules with potential biological activity.

Conceptual Workflow in Drug Discovery

Caption: General workflow illustrating the use of building blocks like this compound in drug discovery.

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, the closely related 3-butyn-1-ol (B147353) is a known key intermediate in the synthesis of the antihistamine Fexofenadine.[1][10] This highlights the potential of small alkynyl alcohols as precursors for pharmacologically active molecules. Derivatives of similar heterocyclic and functionalized scaffolds have been investigated as enzyme inhibitors and receptor antagonists, suggesting potential therapeutic areas for novel compounds derived from this compound.[2][15][16][17][18][19] For example, various small molecules act as antagonists for G-protein coupled receptors or inhibitors for enzymes like cyclooxygenases, and the structural motifs present in this compound could be incorporated into the design of new ligands for such targets.[6]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Inhibition of key enzymes in the ... preview & related info | Mendeley [mendeley.com]

- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. hmdb.ca [hmdb.ca]

- 14. archive.researchdata.leeds.ac.uk [archive.researchdata.leeds.ac.uk]

- 15. Development of 1,3-diphenyladamantane derivatives as nonsteroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols: a new class of potent and selective aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-Pentyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in 1-pentyn-3-ol, a versatile bifunctional molecule. The presence of both a secondary alcohol and a terminal alkyne allows for a range of selective transformations, making it a valuable building block in organic synthesis. This document details key reactions of the hydroxyl group—oxidation, esterification, and etherification—supported by experimental protocols, quantitative data, and mechanistic visualizations.

Core Reactivity of the Hydroxyl Group

The hydroxyl group in this compound, being a secondary alcohol, exhibits typical reactivity patterns. It can be oxidized to a ketone, esterified with carboxylic acids or their derivatives, and converted to an ether. The adjacent terminal alkyne may influence the reactivity and requires consideration when planning synthetic routes, particularly in reactions involving strong bases or transition metals.

Oxidation to 1-Pentyn-3-one

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-pentyn-3-one, is a fundamental transformation. A common and effective method for this conversion is the use of pyridinium (B92312) chlorochromate (PCC), a milder oxidizing agent that minimizes over-oxidation or side reactions involving the alkyne.[1][2]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

A representative procedure for the oxidation of a secondary alcohol to a ketone using PCC is as follows:

-

Reaction Setup: In a round-bottom flask, a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Pyridinium chlorochromate (PCC, approximately 1.5 equivalents) is added to the solution in one portion. The mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel or Celite to remove the chromium byproducts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford 1-pentyn-3-one.

Quantitative Data:

| Reactant | Reagent | Product | Yield | Reference |

| This compound | Pyridinium Chlorochromate (PCC) | 1-Pentyn-3-one | High yields are generally expected for this type of oxidation. | [1][2] |

Characterization Data for 1-Pentyn-3-one:

-

¹H NMR (CDCl₃): Chemical shifts will be indicative of the protons adjacent to the ketone and the terminal alkyne.

-

¹³C NMR (CDCl₃): The spectrum will show a characteristic peak for the ketone carbonyl carbon, as well as peaks for the alkyne carbons.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be present, typically around 1680-1700 cm⁻¹. The C≡C and ≡C-H stretches of the alkyne will also be observable.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 1-pentyn-3-one.

Diagram: Oxidation of this compound

Caption: Oxidation of this compound to 1-Pentyn-3-one.

Esterification of the Hydroxyl Group

The hydroxyl group of this compound can be readily esterified to form the corresponding esters. This can be achieved through various methods, including the Fischer esterification with a carboxylic acid under acidic catalysis or by reaction with a more reactive acylating agent like an acyl chloride or acetic anhydride (B1165640).

Fischer Esterification

The Fischer esterification involves the reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid.[3] This is an equilibrium process, and to drive the reaction towards the product, an excess of one of the reactants (usually the less expensive one) can be used, or water can be removed as it is formed.

Experimental Protocol: Fischer Esterification with Acetic Acid

A general procedure for the Fischer esterification of an alcohol is as follows:

-

Reaction Setup: this compound (1.0 equivalent) and an excess of acetic acid are combined in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period, with the progress monitored by TLC.

-

Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude ester can be purified by distillation.

Esterification with Acetic Anhydride

A more facile method for esterification involves the use of acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalytic amount of acid. This method is generally faster and not reversible under the reaction conditions.

Experimental Protocol: Esterification with Acetic Anhydride

-

Reaction Setup: this compound (1.0 equivalent) is dissolved in a suitable solvent, such as pyridine or dichloromethane.

-

Reagent Addition: Acetic anhydride (1.1-1.5 equivalents) is added to the solution, and the mixture is stirred at room temperature.

-

Reaction Monitoring: The reaction is monitored by TLC.

-

Work-up: The reaction is quenched by the addition of water. The mixture is then extracted with an organic solvent. The organic layer is washed with dilute acid (if a basic solvent was used), water, and brine.

-

Purification: The organic layer is dried, filtered, and concentrated. The resulting 1-pentyn-3-yl acetate (B1210297) is purified by column chromatography or distillation.

Quantitative Data:

| Reactant | Reagent | Product | Yield | Reference |

| This compound | Acetic Acid / H₂SO₄ | 1-Pentyn-3-yl acetate | Moderate to good yields are typical for Fischer esterification. | [3] |

| This compound | Acetic Anhydride | 1-Pentyn-3-yl acetate | Good to high yields are generally achieved. | General procedure |

Characterization Data for 1-Pentyn-3-yl Acetate:

-

¹H NMR: The spectrum will show a characteristic singlet for the acetyl methyl protons and a downfield shift of the proton on the carbon bearing the ester group compared to the starting alcohol.

-

¹³C NMR: A peak corresponding to the ester carbonyl carbon will be present, in addition to the peaks for the rest of the molecule.

-

IR Spectroscopy: A strong C=O stretching band for the ester will be observed, typically in the range of 1735-1750 cm⁻¹.

Diagram: Esterification of this compound

Caption: Esterification pathways for this compound.

Etherification of the Hydroxyl Group

The conversion of the hydroxyl group of this compound to an ether can be accomplished via the Williamson ether synthesis.[4][5][6] This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

A general procedure for the Williamson ether synthesis is as follows:

-

Alkoxide Formation: this compound (1.0 equivalent) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH, ~1.1 equivalents), is added portion-wise at 0 °C to deprotonate the alcohol, forming the sodium alkoxide.

-

Alkyl Halide Addition: An alkyl halide (e.g., methyl iodide, 1.1 equivalents) is then added to the reaction mixture.

-

Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

-

Work-up: The reaction is carefully quenched with water or a saturated ammonium (B1175870) chloride solution. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The resulting ether is purified by distillation or column chromatography.

Quantitative Data:

| Reactant | Reagents | Product | Yield | Reference |

| This compound | 1. NaH 2. CH₃I | 3-Methoxy-1-pentyne | Good yields are generally obtained for this reaction with unhindered alkyl halides. | [4][5][6] |

Characterization Data for 3-Methoxy-1-pentyne:

-

¹H NMR: The spectrum will feature a singlet for the methoxy (B1213986) protons and a downfield shift of the proton on the carbon bearing the ether oxygen compared to the alcohol.

-

¹³C NMR: A peak for the methoxy carbon will be present in the upfield region.

-

IR Spectroscopy: The broad O-H stretching band of the alcohol will be absent. Characteristic C-O stretching bands for the ether will be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 3-methoxy-1-pentyne.

Diagram: Williamson Ether Synthesis of this compound

Caption: Williamson ether synthesis of this compound.

Conclusion

This compound is a valuable synthetic intermediate due to the distinct reactivity of its hydroxyl and terminal alkyne functionalities. The hydroxyl group can be selectively transformed into a ketone, ester, or ether using standard and reliable organic reactions. The choice of reagents and reaction conditions allows for controlled manipulation of this functional group, paving the way for the synthesis of a wide array of more complex molecules for applications in drug discovery and materials science. Careful consideration of the potential for competing reactions involving the alkyne is essential for successful synthetic planning.

References

An In-depth Technical Guide to the Solubility of 1-Pentyn-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-pentyn-3-ol in various organic solvents. Due to a notable scarcity of precise quantitative data in publicly available literature for this compound, this document summarizes the existing qualitative information and provides quantitative data for structurally similar compounds to infer its likely solubility characteristics. Furthermore, a detailed, adaptable experimental protocol for determining the solubility of this compound is presented, alongside a visual workflow to guide laboratory practice.

Core Concepts: Solubility of Alcohols

The solubility of an alcohol like this compound is governed by its molecular structure. The presence of a hydroxyl (-OH) group allows for hydrogen bonding with polar solvents, while the five-carbon chain contributes to its nonpolar character. The terminal alkyne group also influences its polarity and interactions with solvents. Generally, shorter-chain alcohols exhibit greater solubility in polar solvents due to the dominance of the hydrophilic hydroxyl group. As the carbon chain length increases, the hydrophobic nature of the molecule becomes more prominent, leading to decreased solubility in polar solvents and increased solubility in nonpolar organic solvents.

Quantitative Solubility Data

| Solvent Classification | Solvent | Compound | Temperature (°C) | Solubility |

| Ethers | Diethyl Ether | 1-Penten-3-ol (B1202030) | Room Temperature | Miscible[1] |

| Alcohols | Ethanol | 1-Penten-3-ol | Room Temperature | Miscible[1] |

| Alcohol | 3-Methyl-1-pentyn-3-ol (B165628) | Not Specified | Miscible | |

| Ketones | Acetone | 3-Methyl-1-pentyn-3-ol | Not Specified | Miscible |

| Halogenated | Chloroform | 3-Methyl-1-pentyn-3-ol | Not Specified | Miscible |

| Esters | Ethyl Acetate | 3-Methyl-1-pentyn-3-ol | Not Specified | Miscible |

| Aqueous | Water | This compound | Not Specified | Slightly Soluble[2][3][4] |

It is important to note that 1-penten-3-ol and 3-methyl-1-pentyn-3-ol are structurally similar to this compound, and their miscibility in common organic solvents suggests that this compound is also likely to be readily soluble in or miscible with these solvents.

Experimental Protocol for Solubility Determination

The following is a general gravimetric method that can be adapted to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume or mass of the chosen organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solute.

-

Gravimetric Analysis: Record the mass of the filtered solution.

-

Solvent Evaporation: Gently evaporate the solvent from the volumetric flask under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of this compound.

-

Mass of Solute Determination: Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent) x 100

The mass of the solvent is determined by subtracting the mass of the dissolved this compound from the total mass of the solution.

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Logical Relationships in Solubility

The solubility of this compound in a given organic solvent is a function of the interplay between solute-solvent and solute-solute/solvent-solvent interactions. The following diagram illustrates the logical considerations for predicting solubility.

Caption: A diagram showing the relationship between molecular properties and solubility.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, a strong inference of its solubility can be drawn from its structural characteristics and the known behavior of similar compounds. It is anticipated that this compound will exhibit high solubility in polar organic solvents such as alcohols, ethers, ketones, and esters, and lower solubility in nonpolar hydrocarbon solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust methodology for their determination. Further research is encouraged to populate the scientific literature with this fundamental physicochemical data.

References

An In-depth Technical Guide to Pent-1-yn-3-ol

This technical guide provides comprehensive information on pent-1-yn-3-ol, including its chemical identifiers, physicochemical properties, representative synthetic protocols, and key relationships. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Synonyms

The officially recognized IUPAC name for the compound is pent-1-yn-3-ol .[1][2][3] It is also known by several synonyms, which are frequently encountered in literature and chemical databases.

Common Synonyms:

The relationship between the common name, IUPAC name, and other key identifiers is illustrated in the diagram below.

Figure 1: Key identifiers for pent-1-yn-3-ol.

Physicochemical Properties

The following table summarizes the key quantitative physical and chemical properties of pent-1-yn-3-ol.

| Property | Value | Reference(s) |

| Molecular Weight | 84.12 g/mol | [1][6] |

| Molecular Formula | C₅H₈O | [1][2] |

| Density | 0.975 g/mL at 25 °C | [6][7][8] |

| Boiling Point | 124 °C | [8] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.434 | [6][7][8] |

| Vapor Density | 1 (vs air) | [4][6] |

| Water Solubility | Slightly soluble | [7][8] |

| pKa | 13.28 ± 0.20 (Predicted) | [4] |

| Appearance | Clear yellow liquid | [4] |

| CAS Number | 4187-86-4 | [1][2][6] |

| EC Number | 224-063-0 | [6] |

Experimental Protocols

While a specific protocol for the synthesis of this compound was not detailed in the surveyed literature, a representative procedure for the asymmetric reduction of an alkynyl ketone to the corresponding alkynyl alcohol is provided below. This protocol, adapted from the synthesis of (R)-(+)-1-octyn-3-ol, illustrates a common and effective method for preparing chiral propargyl alcohols.[9]

Representative Protocol: Asymmetric Reduction of an Alkynyl Ketone

This procedure describes the asymmetric reduction of 1-octyn-3-one (B3050644) using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) derived from (+)-α-pinene. A similar approach can be adapted for the synthesis of enantiomerically enriched pent-1-yn-3-ol from 1-pentyn-3-one.

Materials:

-

0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (B95107) (THF)

-

(+)-α-Pinene (distilled from LiAlH₄ before use)

-

1-Pentyn-3-one (or other suitable alkynyl ketone)

-

Propionaldehyde (B47417) (freshly distilled)

-

3 M aqueous Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Ethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Reducing Agent:

-

Charge a flame-dried, nitrogen-purged flask with a 0.5 M THF solution of 9-BBN.

-

Add (+)-α-pinene (1.1 equivalents).

-

Reflux the solution for 4 hours to form the B-3-pinanyl-9-borabicyclo[3.3.1]nonane reducing agent.

-

Remove excess α-pinene and THF under vacuum.

-

-

Asymmetric Reduction:

-

Cool the flask containing the neat reducing agent to 0 °C in an ice bath.

-

Add the alkynyl ketone (e.g., 1-pentyn-3-one) to the flask.

-

Allow the reaction to warm to room temperature and stir for approximately 8 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[9]

-

-

Quenching and Work-up:

-

Destroy the excess reducing agent by adding freshly distilled propionaldehyde and stirring for 1 hour at room temperature.

-

Remove the liberated α-pinene under vacuum.

-

Add THF, followed by 3 M aqueous NaOH.

-

Carefully add 30% H₂O₂ dropwise, maintaining the temperature between 40–50°C. Caution: This oxidation is exothermic. [9]

-

After the oxidation is complete (approx. 3 hours), transfer the mixture to a separatory funnel.

-

-

Extraction and Purification:

-

Extract the aqueous layer with ethyl ether (3 portions).

-

Combine the organic layers and dry with anhydrous magnesium sulfate.

-

Filter the solution and concentrate by rotary evaporation.

-

Purify the resulting oil by distillation under reduced pressure to yield the final alkynyl alcohol product.

-

The general workflow for this synthetic protocol is outlined in the diagram below.

Figure 2: General workflow for the asymmetric synthesis of an alkynyl alcohol.

Biological Activity and Applications

Pent-1-yn-3-ol itself is primarily used as a pharmaceutical intermediate and a reagent in organic synthesis.[4][7] While specific biological signaling pathways involving this exact molecule are not extensively documented in the reviewed literature, related unsaturated alcohols have shown various biological activities. For example, 1-octen-3-ol, known as mushroom alcohol, exhibits antimicrobial activity against both bacteria and fungi.[10] Its mechanism is suggested to involve changing the permeability of the cell membrane.[10] Other studies on essential oil constituents have shown that various terpene alcohols possess antimalarial and broad-spectrum antimicrobial properties.[11] These findings suggest that the class of small, unsaturated alcohols to which pent-1-yn-3-ol belongs is of interest in the study of biologically active compounds.

References

- 1. This compound | C5H8O | CID 92981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B24853.06 [thermofisher.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. 1-戊炔-3-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 4187-86-4 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Safety, handling, and GHS information for 1-Pentyn-3-ol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological information for 1-Pentyn-3-ol. The information is compiled from various safety data sheets and standardized testing guidelines to ensure a comprehensive resource for laboratory and research applications.

Chemical Identification and Physical Properties

This section summarizes the key chemical identifiers and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | [1][2] |

| Molecular Weight | 84.12 g/mol | [1][2] |

| CAS Number | 4187-86-4 | [1][2] |

| EC Number | 224-063-0 | [2] |

| Appearance | Colorless to light yellow, clear liquid | [3] |

| Boiling Point | 114 - 115 °C | [3] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [2] |

| Density | 0.975 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.434 | [2][4] |

| Vapor Density | 1 (vs air) | [2] |

| Water Solubility | Slightly soluble | [4][5] |

| Synonyms | Ethyl ethynyl (B1212043) carbinol, Pent-1-yn-3-ol | [1][5] |

GHS Hazard Information

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification

| Hazard Class | Category | Source(s) |

| Flammable Liquids | Category 3 | [1][2] |

| Acute Toxicity, Oral | Category 3 | [1][2] |

| Acute Toxicity, Dermal | Category 3 | [1][2] |

| Acute Toxicity, Inhalation | Category 3 | [1][2] |

GHS Label Elements

| Element | Description | Source(s) |

| Pictograms | Flame, Skull and Crossbones | [2] |

| Signal Word | Danger | [1][2] |

| Hazard Statements | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled. | [1] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P261, P262, P264, P270, P271, P280, P301+P316, P302+P352, P303+P361+P353, P304+P340, P316, P321, P330, P361+P364, P370+P378, P403+P233, P403+P235, P405, P501 | [1] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure safety when working with this compound.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor accumulation.[6][7]

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other ignition sources.[3][8] No smoking is permitted in the handling area.[8]

-

Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[6][8] Employ only non-sparking tools to prevent ignition.[6][8]

-

Static Discharge: Ground and bond containers and receiving equipment during transfer to prevent static electricity buildup.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a lab coat.[6][7] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[8]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[3][8] Keep the container tightly closed.[6][8]

-

Location: Store in a designated flammables area.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[3][6]

Emergency Procedures

This section outlines the appropriate responses to emergencies involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[6] | |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice.[6] | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6] | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6][8] Water mist may be used to cool closed containers.[6]

-

Specific Hazards: The substance is flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[6][9] Containers may explode when heated.[6][9] Hazardous combustion products include carbon monoxide and carbon dioxide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel. Remove all sources of ignition.[3] Wear appropriate personal protective equipment.[8]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[8]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material like sand or earth.[7] Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[6][7]

Toxicological Information and Experimental Protocols

While specific toxicological studies for this compound are not extensively published, the GHS classification indicates significant acute toxicity.[1][2] The methodologies for determining such classifications are standardized. Below are summaries of the relevant OECD guidelines for toxicological testing.

Acute Toxicity Testing Protocols

| Test | OECD Guideline | General Methodology |

| Acute Oral Toxicity | OECD 425 (Up-and-Down Procedure) | This method minimizes animal use while estimating the LD50. A single animal is dosed at a time, typically at 48-hour intervals. The dose for the next animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal. Observations for mortality and clinical signs of toxicity are conducted for up to 14 days.[10][11] |

| Acute Dermal Toxicity | OECD 402 | The test substance is applied to the shaved, intact skin of animals (commonly rats or rabbits) for 24 hours under a semi-occlusive dressing. Animals are then observed for up to 14 days for signs of systemic toxicity, dermal irritation, and mortality to determine the dermal LD50.[3][12] |

| Acute Inhalation Toxicity | OECD 403 | Animals (commonly rats) are exposed to the test substance as a vapor, aerosol, or gas in a dynamic inhalation chamber for a defined period (typically 4 hours). The animals are then observed for up to 14 days for mortality and signs of toxicity to determine the LC50.[2][6] |

| Skin Irritation/Corrosion | OECD 404 | The substance is applied to a small patch of skin on an animal (typically a rabbit) for a 4-hour exposure period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals to assess the level of irritation and its reversibility.[1][13] |

| Eye Irritation/Corrosion | OECD 405 | A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eye is examined at intervals (1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva to determine the potential for irritation or serious eye damage.[4][7][8] |

Signaling Pathways

There is currently no publicly available research detailing the specific signaling pathways through which this compound exerts its toxic effects.

Visualizations

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard classification to communication on labels and Safety Data Sheets (SDSs).

Experimental Workflow for OECD 425 Acute Oral Toxicity Test

The diagram below outlines the Up-and-Down Procedure (UDP) for determining acute oral toxicity.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. eurolab.net [eurolab.net]

- 3. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]